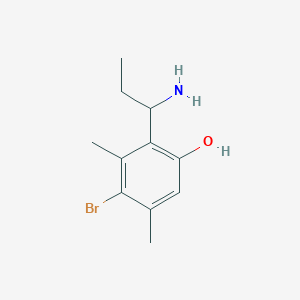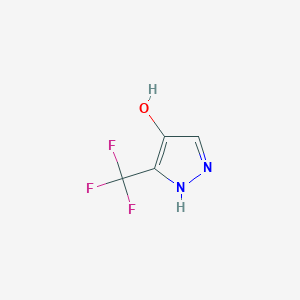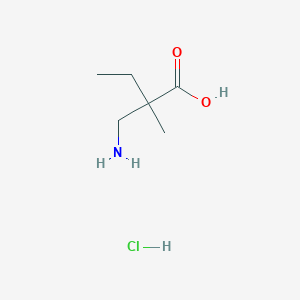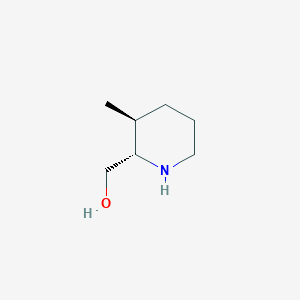![molecular formula C6H4FN3O B13333345 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by fluorination. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and fluorination processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: The parent compound without the fluorine substitution.
3-Chloropyrazolo[1,5-a]pyrimidin-6-ol: A similar compound with a chlorine atom instead of fluorine.
3-Bromopyrazolo[1,5-a]pyrimidin-6-ol: A similar compound with a bromine atom instead of fluorine.
The uniqueness of this compound lies in its specific chemical and physical properties imparted by the fluorine atom, which can influence its reactivity, biological activity, and photophysical properties .
Eigenschaften
Molekularformel |
C6H4FN3O |
|---|---|
Molekulargewicht |
153.11 g/mol |
IUPAC-Name |
3-fluoropyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C6H4FN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H |
InChI-Schlüssel |
UUUCDYIRCNCKDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C(C=NN21)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)



![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)
![2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13333291.png)

![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)




